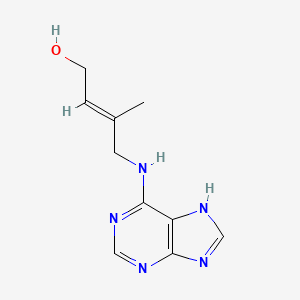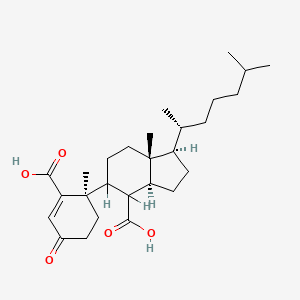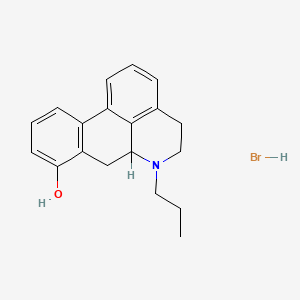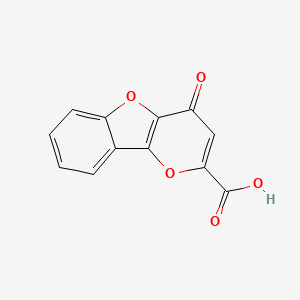
Corniculatusin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3',4',5,7-pentahydroxy-8-methoxyflavone is a monomethoxyflavone that is the 8-O-methyl derivative of gossypetin. It is a pentahydroxyflavone, a member of flavonols and a monomethoxyflavone. It derives from a gossypetin. It is a conjugate acid of a 3',4',5,7-pentahydroxy-8-methoxyflavon-3-olate.
Aplicaciones Científicas De Investigación
Antidepressant Potential
Lotus corniculatus L. subsp. corniculatus has demonstrated significant antidepressant potential in various studies. Extracts from the aerial parts of this plant have shown remarkable in vivo antidepressant effects in different test models, suggesting the potential for developing new antidepressant drugs (Gürağaç Dereli et al., 2020).
Wound Healing in Diabetic Rats
The hydroalcoholic extract of Lotus corniculatus has been found to significantly accelerate wound healing in diabetic rats. This suggests potential applications in managing diabetic wounds and related complications (Gomar et al., 2015).
Anti-inflammatory and Antioxidant Effects
In a study evaluating Lotus corniculatus butanolic extract, strong antioxidant and anti-inflammatory effects were observed both in vitro and in vivo. These findings support its use in treating liver diseases like hepatitis, indicating a potential for developing treatments based on the active components of this plant (Baali et al., 2020).
Antiproliferative Activity Towards Human Tumor Cell Lines
A lectin isolated from Lotus corniculatus seeds showed strong antiproliferative activity towards various human cancer cell lines. This suggests its potential use in cancer therapy (Rafiq et al., 2013).
Maternal Investment in Plants
A study on Lotus corniculatus as an indeterminate flowering plant revealed insights into the regulation of maternal investment. This research is significant in understanding the reproductive strategies and plant growth dynamics in varying environmental conditions (Stephenson, 1984).
Reproductive Efficiency in Ewes
Research has indicated that grazing on Lotus corniculatus containing condensed tannins can increase reproductive efficiency in ewes. This finding is valuable for improving livestock farming practices (Ramírez-Restrepo et al., 2005).
Anti-inflammatory Efficacy
The anti-inflammatory efficacy of Lotus corniculatus was evaluated in a mouse model, demonstrating significant inhibitory effects on leukocytes, exudation, and pro-inflammatory enzymes. This points to its potential as an anti-inflammatory agent (Koelzer et al., 2009).
Adaptability in Agriculture
A comparative study on the adaptability of Lotus corniculatus in different conditions highlighted its potential as a valuable crop in various agricultural environments (Ivanova & Kurdakova, 2022).
Genetic Mapping and Genomic Characterization
Research on Lotus corniculatus using molecular markers contributed to the development of a genetic map and characterization of its genome, important for breeding and genetic studies (Fjellstrom et al., 2003).
Sedative and Hypnotic Effects
Loganin, derived from Corni fructus, exhibited sedative and hypnotic effects, which are believed to be mediated by the serotonergic system and GABAergic neurons. This indicates potential therapeutic applications for sleep disorders (Shi et al., 2019).
Propiedades
Número CAS |
27500-34-1 |
|---|---|
Fórmula molecular |
C16H12O8 |
Peso molecular |
332.26 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O8/c1-23-15-10(20)5-9(19)11-12(21)13(22)14(24-16(11)15)6-2-3-7(17)8(18)4-6/h2-5,17-20,22H,1H3 |
Clave InChI |
ZASFHSAGASJGRN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)O |
SMILES canónico |
COC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)O |
| 27500-34-1 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzylidenecycloheptanone O-[2-(diisopropylamino)ethyl]oxime](/img/structure/B1238698.png)




![acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1238710.png)
![(3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1238711.png)


![N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B1238715.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1238719.png)

